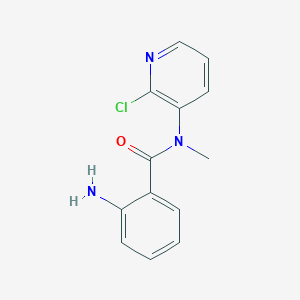![molecular formula C15H22N2O2S B14221121 Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- CAS No. 827036-73-7](/img/structure/B14221121.png)
Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- is an organic compound with a complex structure that includes a benzamide core and a mercaptoacetyl group attached to a hexyl chain. This compound is part of a broader class of benzamides, which are known for their diverse applications in various fields, including medicine, biology, and chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- typically involves the reaction of benzamide derivatives with mercaptoacetyl chloride and hexylamine. The process generally includes the following steps:
Formation of Mercaptoacetyl Chloride: This is achieved by reacting thioacetic acid with phosphorus trichloride.
Reaction with Hexylamine: The mercaptoacetyl chloride is then reacted with hexylamine to form the intermediate N-(6-mercaptoacetyl)hexylamine.
Coupling with Benzamide: Finally, the intermediate is coupled with benzamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The carbonyl group in the benzamide core can be reduced to form amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Amines and alcohols.
Substitution: Halogenated benzamides.
Applications De Recherche Scientifique
Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a probe for studying enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, modulating their activity. Additionally, the benzamide core can interact with various receptors, influencing cellular pathways and biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest form of benzamide, lacking the mercaptoacetyl and hexyl groups.
N-(2-Mercaptoacetyl)benzamide: Similar structure but with a shorter chain.
N-(6-Aminohexyl)benzamide: Lacks the mercaptoacetyl group.
Uniqueness
Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]- is unique due to its combination of a benzamide core with a mercaptoacetyl group and a hexyl chain. This structure imparts specific chemical properties and biological activities that are not observed in simpler benzamide derivatives.
Propriétés
Numéro CAS |
827036-73-7 |
|---|---|
Formule moléculaire |
C15H22N2O2S |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
N-[6-[(2-sulfanylacetyl)amino]hexyl]benzamide |
InChI |
InChI=1S/C15H22N2O2S/c18-14(12-20)16-10-6-1-2-7-11-17-15(19)13-8-4-3-5-9-13/h3-5,8-9,20H,1-2,6-7,10-12H2,(H,16,18)(H,17,19) |
Clé InChI |
ZCUKMPUQHVGDFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCCCCCNC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)



![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)



![5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14221099.png)
![Hexanoic acid, 4-[(2-methoxyethoxy)methoxy]-5-oxo-6-(phenylmethoxy)-](/img/structure/B14221111.png)
![1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene](/img/structure/B14221119.png)
![1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole](/img/structure/B14221122.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14221126.png)
